2-(4-chlorophenoxy)-1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
Description
This compound features a piperazine core substituted with a tetrazole ring linked to a 3,4-difluorophenyl group and an ethanone moiety bearing a 4-chlorophenoxy substituent. The 3,4-difluorophenyl group enhances lipophilicity and metabolic stability, while the 4-chlorophenoxy substituent may influence binding affinity through hydrophobic interactions.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF2N6O2/c21-14-1-4-16(5-2-14)31-13-20(30)28-9-7-27(8-10-28)12-19-24-25-26-29(19)15-3-6-17(22)18(23)11-15/h1-6,11H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDNVAFJUFJLAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the 3,4-difluorophenyl tetrazole, followed by its linkage with a piperazine derivative. Finally, the chlorophenoxy ethanone moiety is introduced under controlled conditions. Each step involves specific reagents, catalysts, and purification techniques to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound might be scaled up by optimizing reaction parameters, using continuous flow reactors, and employing more efficient purification methods. Automation and computer-controlled systems play a crucial role in maintaining consistency and quality in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: : Transforming it into various oxidative products.
Reduction: : Reducing specific functional groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions can modify different parts of the molecule.
Common Reagents and Conditions
Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Conditions such as temperature, pressure, and solvents are meticulously controlled to drive the desired reactions efficiently.
Major Products
The major products formed from these reactions vary widely, depending on the specific reaction conditions. For instance, oxidation might yield carboxylic acid derivatives, while substitution could introduce new functional groups at specific sites on the molecule.
Scientific Research Applications
2-(4-chlorophenoxy)-1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone has a broad range of applications in scientific research:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its potential therapeutic properties, including antibacterial, antifungal, or anti-inflammatory effects.
Industry: : Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the specific application, whether in medicinal chemistry or other fields.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key analogues and their structural distinctions are summarized below:
*Calculated based on structural formula.
Functional Group Impact on Properties
- Tetrazole vs.
- Fluorophenyl Substitution: The 3,4-difluorophenyl group in the target compound increases metabolic stability over mono-fluorinated analogues (e.g., 4-fluorophenyl in ) due to reduced cytochrome P450-mediated dehalogenation .
Pharmacological and Physicochemical Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
